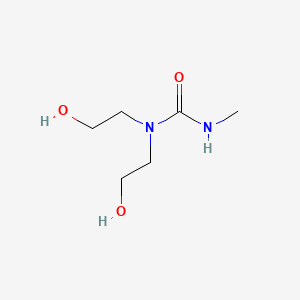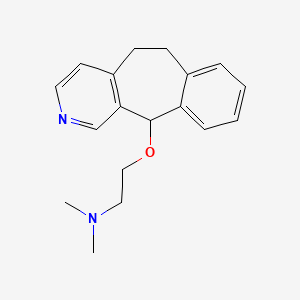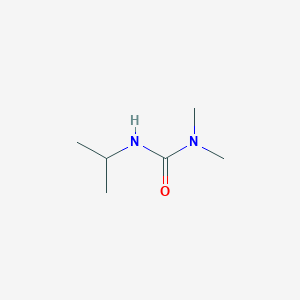![molecular formula C9H10O4 B14676003 2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione CAS No. 39510-96-8](/img/structure/B14676003.png)
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C9H10O4. This compound is a derivative of cyclohexa-2,5-diene-1,4-dione, which is known for its applications in various fields, including medicinal chemistry and materials science. The presence of methoxymethoxy and methyl groups in its structure imparts unique chemical properties that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include caspase activation and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins.
Comparaison Avec Des Composés Similaires
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: Known for its cytotoxicity against tumor cell lines.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Exhibits prominent cytotoxicity.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Shows significant anticancer activity.
These compounds share a similar quinone core structure but differ in their substituents, which influence their chemical properties and biological activities
Propriétés
Numéro CAS |
39510-96-8 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2-(methoxymethoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-5-7-4-8(10)2-3-9(7)11/h2-4H,5-6H2,1H3 |
Clé InChI |
FFVUBLPMMCXBMH-UHFFFAOYSA-N |
SMILES canonique |
COCOCC1=CC(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)

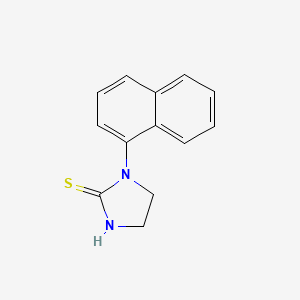
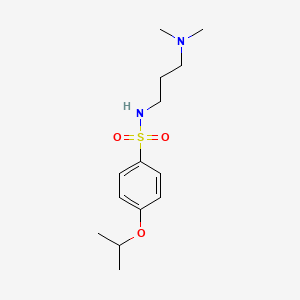
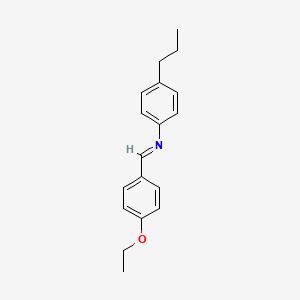
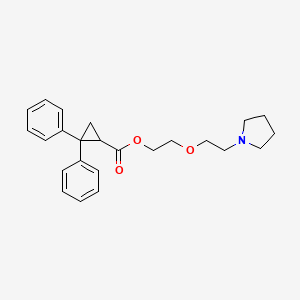
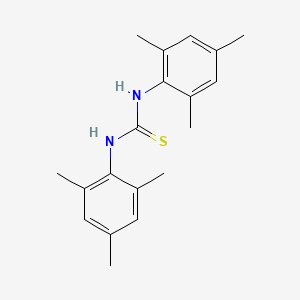
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

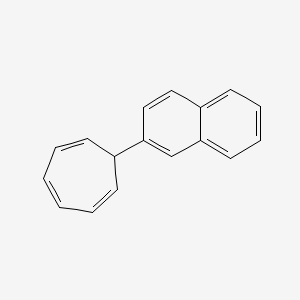
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
